
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H20N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride typically involves the reaction of piperazine with benzyl chloride. The process can be summarized as follows:
Reaction of Piperazine with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a suitable solvent, such as ethanol, at elevated temperatures.
Hydrogenolysis: The benzyl group can be removed by hydrogenolysis to yield 1-(2-(Benzyloxy)ethyl)piperazine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Applications De Recherche Scientifique
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Similar in structure but with a benzyl group instead of a benzyloxy group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a benzyloxy group.
1-(2-Phenylethyl)piperazine: Features a phenylethyl group instead of a benzyloxy group.
Uniqueness: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H21ClN2O |
|---|---|
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
1-(2-phenylmethoxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15;/h1-5,14H,6-12H2;1H |
Clé InChI |
XNFKZLFOYZUDBR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCOCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


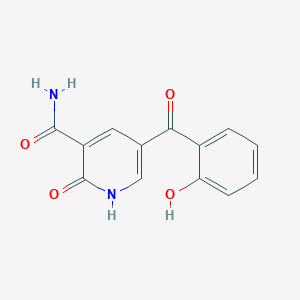
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
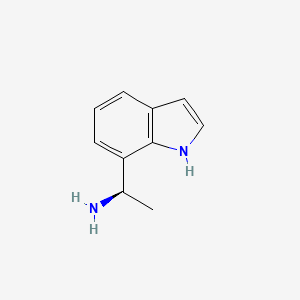
![2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B15087846.png)
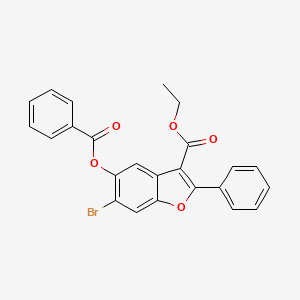

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15087855.png)
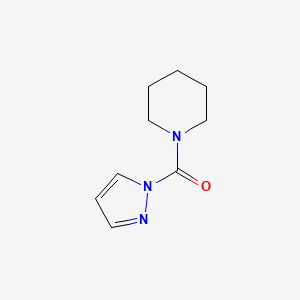

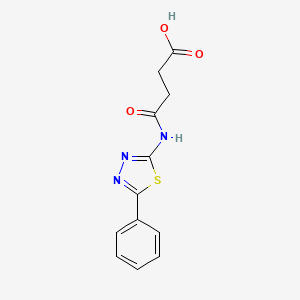

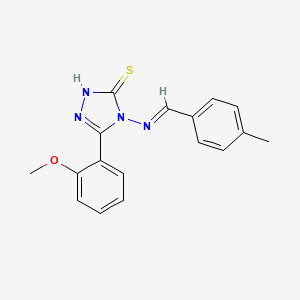
![5-(4-bromophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15087922.png)

